molecular formula C12H11N3O4S2 B2409835 Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 688337-70-4

Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No.: B2409835
CAS No.: 688337-70-4
M. Wt: 325.36
InChI Key: AEQPBBHFYZDISA-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Properties

IUPAC Name

ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c1-2-19-11(16)9-10(13)14(12(20)21-9)7-4-3-5-8(6-7)15(17)18/h3-6H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQPBBHFYZDISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=CC=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 3-nitrobenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino and nitro groups on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Due to its potential biological activity, it is being investigated for its use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism by which Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate exerts its effects is primarily through its interaction with biological molecules. The compound can bind to specific enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.

    Sulfonamide antibiotics: Synthetic thiazole derivatives used as antimicrobial agents. The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential biological activity compared to other thiazole derivatives.

Biological Activity

Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This thiazole derivative has been investigated for various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections detail its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by the presence of a thiazole ring and various functional groups that contribute to its biological activity. Its molecular formula is C12H11N3O4S2C_{12}H_{11}N_3O_4S_2, and it features a nitrophenyl group that may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC12H11N3O4S2
Molecular Weight301.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. Its mechanism of action appears to involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (μM)
MCF-721.00
HepG226.10

These results suggest that the compound may serve as a lead molecule for further development in cancer therapeutics.

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties. Studies have shown a reduction in pro-inflammatory cytokines in models treated with this compound.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it exhibits moderate antibacterial activity, making it a candidate for further exploration in the field of antimicrobial drug development.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : The compound may alter key signaling pathways involved in inflammation and tumorigenesis.

Summary of Findings

Recent studies have established a foundation for understanding the biological activity of this compound:

  • Anticancer Activity : Effective against multiple cancer cell lines with promising IC50 values.
  • Anti-inflammatory Properties : Reduces levels of inflammatory markers.
  • Antimicrobial Potential : Exhibits moderate activity against bacterial strains.

Future Research Directions

Further investigations are warranted to explore:

  • Mechanistic Studies : Detailed studies on how the compound interacts with specific molecular targets.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Structural Modifications : Synthesis of analogs to enhance potency and selectivity.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate, and what key intermediates should be monitored for purity?

A common approach involves condensation reactions of substituted thioureas with α-haloketones or esters. For example, intermediates like 1-(3-nitrophenyl)-3-(morpholinethyl)thiourea can react with ethyl 2-bromo-3-oxobutanoate under reflux in ethanol, followed by recrystallization (e.g., 2-propanol) to isolate the product . Key intermediates, such as thiourea derivatives and brominated esters, should be monitored via TLC or HPLC to ensure purity before proceeding to subsequent steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess chromatographic homogeneity.
  • Structural confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify substituent positions, particularly the nitrophenyl and sulfanylidene groups. Mass spectrometry (ESI-MS or HRMS) can confirm molecular weight .
  • Crystallinity : Single-crystal X-ray diffraction (SXD) using SHELX programs (e.g., SHELXL) resolves absolute configuration and packing interactions .

Q. What are the critical storage conditions for this compound to ensure stability during experimental workflows?

Store in airtight, light-resistant containers at –20°C to minimize hydrolysis of the ester group. Solubility data (0.97 g/L in water at 25°C) suggests limited aqueous stability; thus, use anhydrous DMSO or DMF for stock solutions .

Advanced Research Questions

Q. What crystallographic challenges are associated with this compound, and how can anisotropic displacement parameters be accurately modeled?

Challenges include disorder in the nitro group or sulfanylidene moiety due to rotational flexibility. Use SHELXL for refinement with anisotropic displacement parameters (ADPs) and apply restraints to overlapping atoms. WinGX/ORTEP-III can visualize ADPs and validate thermal ellipsoid models . For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine twin fractions .

Q. How do computational methods predict the reactivity of the sulfanylidene group in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the sulfanylidene (C=S) group, predicting nucleophilic attack sites. Molecular electrostatic potential (MESP) maps highlight electron-deficient regions, such as the nitroaryl ring, guiding derivatization strategies .

Q. If experimental spectroscopic data conflicts with computational predictions, what steps should be taken to resolve discrepancies?

  • Cross-validate NMR shifts using gauge-including atomic orbital (GIAO) DFT calculations.
  • Re-examine crystal structure data (via SHELXL) to rule out tautomeric forms or conformational isomers .
  • Compare experimental and computed IR spectra to identify vibrational mode mismatches (e.g., C=S stretching at ~1100 cm1 ^{-1}) .

Q. How do intermolecular interactions influence the crystal packing and solubility of this compound?

Analyze hydrogen-bonding networks (e.g., N–H···O or S···π interactions) using Mercury or PLATON. The nitro group’s strong electron-withdrawing effect reduces solubility in polar solvents, while sulfanylidene participation in π-stacking may enhance crystallinity .

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